molecular formula C14H7ClF3N3O B11782894 5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B11782894
M. Wt: 325.67 g/mol
InChI Key: HBNYVNZJADFQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The chloropyridinyl and trifluoromethylphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s stability and reactivity make it useful in material science and the development of new materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-triazole
  • 5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole offers unique properties such as enhanced stability and specific reactivity patterns. These characteristics make it particularly valuable in applications where stability and precise reactivity are crucial.

Properties

Molecular Formula

C14H7ClF3N3O

Molecular Weight

325.67 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H7ClF3N3O/c15-11-7-8(5-6-19-11)13-20-12(21-22-13)9-3-1-2-4-10(9)14(16,17)18/h1-7H

InChI Key

HBNYVNZJADFQSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.